molecular formula C20H23N3O B11563200 N-(4-ethylbenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

N-(4-ethylbenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11563200
M. Wt: 321.4 g/mol
InChI Key: LJLFVKAMTHSBKV-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with various functional groups, including an ethylbenzyl group, a methoxyphenyl group, and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the ethylbenzyl, methoxyphenyl, and methyl groups. These substitutions are typically carried out using appropriate alkylating agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkylating agents, halogenating agents, catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylbenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
  • N-(4-ethylbenzyl)-5-(3-hydroxyphenyl)-1-methyl-1H-imidazol-2-amine
  • N-(4-ethylbenzyl)-5-(3-methoxyphenyl)-1-ethyl-1H-imidazol-2-amine

Uniqueness

N-(4-ethylbenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-5-(3-methoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C20H23N3O/c1-4-15-8-10-16(11-9-15)13-21-20-22-14-19(23(20)2)17-6-5-7-18(12-17)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22)

InChI Key

LJLFVKAMTHSBKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC(=CC=C3)OC

Origin of Product

United States

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